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Compound of Interest

Compound Name: Sulfo Cy7 bis-COOH

Cat. No.: B15553901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the optical and chemical properties of
Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye. Its exceptional brightness and
water solubility make it a valuable tool for a wide range of applications in biological imaging and
diagnostics. This document outlines its key quantitative data, detailed experimental protocols
for determining its molar extinction coefficient, and a typical workflow for its use in
bioconjugation.

Core Properties of Sulfo Cy7 bis-COOH

Sulfo Cy7 bis-COOH is a derivative of the cyanine 7 dye, featuring two carboxylic acid groups
for conjugation and sulfonate groups that impart high water solubility.[1] Its strong fluorescence
in the NIR spectrum makes it an ideal candidate for deep-tissue in vivo imaging, where
background autofluorescence is minimized.[2]

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of Sulfo Cy7 bis-
COOH. The data for the molar extinction coefficient and quantum yield are based on the
closely related Sulfo-Cy7 bis-NHS ester, as the terminal functional group (carboxylic acid vs.
NHS ester) has a negligible impact on the core chromophore's photophysical properties.[3]
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Property Value Reference(s)
Molar Extinction Coefficient (g) ~240,600 cm~itM—1 [3114]
Excitation Maximum (Aex) ~750 nm [3]

Emission Maximum (Aem) ~773 nm [3]

Quantum Yield (®) ~0.24 [3]

Water, Dimethylformamide
Recommended Solvents (DMF), Dimethyl sulfoxide [3][5]
(DMSO0)

Experimental Protocols
Determination of Molar Extinction Coefficient

The molar extinction coefficient (€) is an intrinsic property of a substance that quantifies how
strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately
determining the concentration of the dye in solution using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional
to the concentration of the absorbing species and the path length of the light through the
solution. The equation is expressed as:

A= gcl

Where:

A'is the absorbance (unitless)

€ is the molar extinction coefficient (in L-mol~1.cm~1)

c is the concentration of the substance (in mol-L™1)

| is the path length of the cuvette (typically 1 cm)

Materials:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://broadpharm.com/product/bp-28890
https://broadpharm.com/product/bp-22541
https://broadpharm.com/product/bp-28890
https://broadpharm.com/product/bp-28890
https://broadpharm.com/product/bp-28890
https://broadpharm.com/product/bp-28890
https://broadpharm.com/product/BP-28940
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Sulfo Cy7 bis-COOH

e High-purity solvent (e.g., DMSO or phosphate-buffered saline, pH 7.4)
o Calibrated analytical balance

e Volumetric flasks and pipettes

o UV-Vis spectrophotometer

e Quartz cuvettes (1 cm path length)

Procedure:

e Stock Solution Preparation:

o Accurately weigh a small amount of Sulfo Cy7 bis-COOH powder using an analytical
balance.

o Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) in a
volumetric flask to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure
complete dissolution.

o Serial Dilutions:

o Perform a series of accurate serial dilutions of the stock solution to prepare at least five
different concentrations in the desired working solvent (e.g., PBS). The final
concentrations should yield absorbance values between 0.1 and 1.0 at the absorption
maximum (around 750 nm) to ensure accuracy.

o Absorbance Measurement:

o Turn on the spectrophotometer and allow it to warm up as per the manufacturer's
instructions.

o Set the spectrophotometer to scan a wavelength range that includes the expected
absorption maximum (e.g., 600-850 nm).
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o Use the same solvent used for the dilutions as a blank to zero the spectrophotometer.

o Measure the absorbance spectrum for each dilution, ensuring the peak absorbance is
recorded at the Amax (~750 nm).

o Data Analysis and Calculation:
o Plot a graph of absorbance at the Amax (y-axis) versus the concentration (x-axis).

o Perform a linear regression analysis on the data points. The resulting graph should be a
straight line passing through the origin, confirming adherence to the Beer-Lambert law.

o The slope of the line is equal to the molar extinction coefficient (€) when the path length is
lcm.

Antibody Labeling Workflow with Sulfo Cy7 bis-
COOH

Sulfo Cy7 bis-COOH is frequently used to label proteins, particularly antibodies, for
applications such as in vivo imaging and flow cytometry.[2] Since the carboxylic acid groups are
not directly reactive with the amine groups on proteins, they must first be activated to form a
more reactive species, such as an NHS ester.

Below is a diagram illustrating the typical workflow for labeling an antibody with Sulfo Cy7 bis-
COOH.

eaction Mixure Purification urified Conjugate
(Antibody + Activated Dye) (e.g., Gel Filtration) (DOL Calculation)

Click to download full resolution via product page
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Workflow for Antibody Labeling with Sulfo Cy7 bis-COOH.

Detailed Steps for Antibody Labeling:

» Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a
concentration of 2-10 mg/mL for optimal labeling.[6] Buffers containing primary amines like
Tris will compete with the antibody for reaction with the activated dye.

e Dye Preparation and Activation:

o Dissolve the Sulfo Cy7 bis-COOH in anhydrous DMSO to create a stock solution (e.g., 10
mM).

o To activate the carboxylic acids, reagents such as EDC (1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to the dye
solution. This in-situ reaction forms a semi-stable NHS ester that is reactive towards
primary amines.

o Conjugation:

o The activated dye solution is added to the antibody solution. The molar ratio of dye to
antibody is a critical parameter that needs to be optimized for the specific application; a
starting point is often a 10-fold molar excess of the dye.[1]

o The reaction mixture is incubated, typically for 1-2 hours at room temperature, protected
from light.

o Purification:

o After the reaction, it is crucial to remove any unconjugated dye. This is commonly
achieved by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.[6][7]

e Quality Control - Degree of Labeling (DOL) Calculation:

o The final step is to determine the average number of dye molecules conjugated to each
antibody molecule (the DOL).

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15553901?utm_src=pdf-body
https://www.researchgate.net/post/Is_there_a_labeling_process_for_Sulfo-Cyanine7_CY7
https://www.benchchem.com/product/b15553901?utm_src=pdf-body
https://www.medchemexpress.com/CY7.html
https://www.researchgate.net/post/Is_there_a_labeling_process_for_Sulfo-Cyanine7_CY7
http://lumiprobe.jinpanbio.com/605.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for
the protein) and at the dye's absorbance maximum (~750 nm).

o The following formula is used:

DOL = (Amax x gprotein) / [(A280 - (Amax x CF)) x edye]
Where:

o Amax is the absorbance of the conjugate at ~750 nm.
o A280 is the absorbance of the conjugate at 280 nm.

o gprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000
M~icm~1 for IgG).

o edye is the molar extinction coefficient of the dye at its Amax (~240,600 M~1cm2).

o CF is a correction factor for the dye's absorbance at 280 nm (typically provided by the dye
manufacturer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Sulfo Cy7 bis-COOH: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553901#molar-extinction-coefficient-of-sulfo-cy7-
bis-cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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